6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
The compound “6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Additionally, it has a carboxylic acid group, and a carbonyl group attached to a 2-methylpropan-2-yl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for instance, is a site of potential reactivity. The carbonyl group could be involved in reactions with nucleophiles, and the carboxylic acid could participate in acid-base reactions .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the synthesis of novel compounds through various reactions involving similar structures to 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. For instance, the synthesis of tetrahydropyridothienopyrimidine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates highlights the potential for creating new molecules with diverse applications in scientific research (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Antiallergic Agents
The compound's structural analogs have been utilized in the development of antiallergic agents. A study detailed the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant potency in antiallergic activity and providing a foundation for further exploration into therapeutic applications (Nohara et al., 1985).
Exploring Chemical Reactions
Research into the condensation of specific amines and maleimides has led to the formation of new tetrahydroimidazo[1,5-b]pyridazines, expanding the understanding of chemical reactions and potential applications in material science and medicinal chemistry (Vandyshev et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific context or further information, it’s difficult to predict the mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-4-5-10-15-9(11(17)18)7-16(10)6-8/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTXWWILKXGFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=NC(=CN2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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